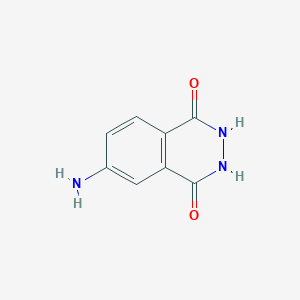

4-アミノフタルヒドラジド

概要

説明

イソルーミノールは、4-アミノフタルヒドラジドとしても知られており、様々な科学分野で広く使用されている化学発光化合物です。ルーミノールの誘導体であり、化学反応を起こすと光を放つことが知られています。この特性により、分析化学、生化学、医療診断において特に有用です。

科学的研究の応用

イソルーミノールは、幅広い科学研究で利用されています。

化学: 様々な分析手法、例えば高速液体クロマトグラフィー(HPLC)やキャピラリー電気泳動において、化学発光試薬として使用されています。

生物学: イソルーミノールは、生きた細胞における活性酸素種(ROS)をモニターするために使用され、細胞の機能やパフォーマンスに関する貴重な情報を提供します。

医学: 高感度と特異性を持つことから、免疫測定法やその他の診断試験で使用されています。

作用機序

イソルーミノールの化学発光反応は、化合物の酸化によって励起状態の中間体が形成されることで起こります。この中間体は、光子を放出して基底状態に戻ります。 この反応は、一般的に、適切な触媒の存在下で過酸化水素などの酸化剤によって触媒されます .

生化学分析

Biochemical Properties

4-Aminophthalhydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its function as a chemiluminescent compound . It is used in chemiluminescence-based reactive oxygen species (ROS) assays in bone marrow neutrophils post-Yersinia pseudotuberculosis infection, and neutrophil ROS assays post-K. pneumonia exposure .

Cellular Effects

The effects of 4-Aminophthalhydrazide on various types of cells and cellular processes are primarily observed in its role as a chemiluminescent compound. It influences cell function by enabling the detection and study of reactive oxygen species (ROS), which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Aminophthalhydrazide exerts its effects through its chemiluminescent properties. It does not directly bind to biomolecules or influence enzyme activity. Instead, it serves as a tool for detecting and studying the presence and activity of reactive oxygen species .

Metabolic Pathways

4-Aminophthalhydrazide is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Therefore, it does not participate in metabolic pathways or interact with enzymes or cofactors in the body.

準備方法

イソルーミノールの合成には、いくつかのステップが含まれます。

ジアセチルフタルオイルヒドラジドの調製: このステップでは、フタル酸ヒドラジドと酢酸および酢酸ナトリウムを反応させ、続いて塩化アセチルを加えます。次に、混合物を70℃で5時間加熱します。

ニトロソジアセチルフタルオイルヒドラジドの調製: 最初のステップで得られた溶液に亜硝酸ナトリウムを加え、真空蒸留によって酢酸を再利用します。

ニトロソフタルオイルヒドラジドの調製: 粗製のニトロソジアセチルフタルオイルヒドラジドをエタノールと水酸化ナトリウムと反応させ、還流条件下で反応させます。

イソルーミノールの調製: チオ硫酸ナトリウムを前のステップの溶液に加え、混合物を3時間還流下で加熱します.

化学反応の分析

イソルーミノールは、次のような様々な化学反応を起こします。

酸化: イソルーミノールは、過酸化水素、オゾン、次亜塩素酸塩などの酸化剤によって酸化され、光を放出します。

還元: また、還元反応を起こすこともありますが、これはあまり一般的ではありません。

類似化合物との比較

イソルーミノールは、別の化学発光化合物であるルーミノールに似ています。イソルーミノールは、より親水性が高く、発光量子収率も高くなっています。その他の類似化合物には、次のようなものがあります。

ルーミノール: 血液痕の検出など、法科学で広く使用されています。

アクリジニウムエステル: 化学発光免疫測定法で使用されています。

ジオキセタン: 様々な発光アッセイで使用されています

イソルーミノールの高感度や特異性などの独自の特性により、科学研究や産業応用において貴重なツールとなっています。

特性

IUPAC Name |

6-amino-2,3-dihydrophthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDPLKWXRLNSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958029 | |

| Record name | 6-Aminophthalazine-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3682-14-2 | |

| Record name | Isoluminol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3682-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminophthalazine-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminophthalhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLUMINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ID1912ANA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

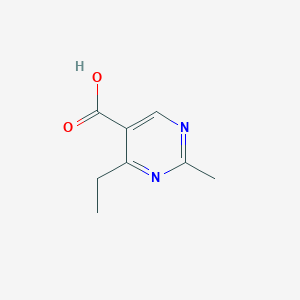

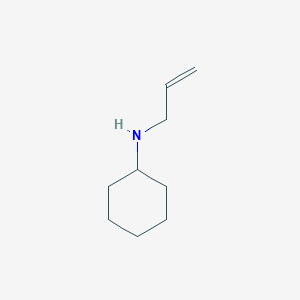

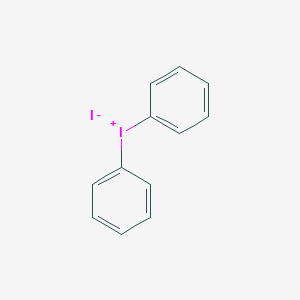

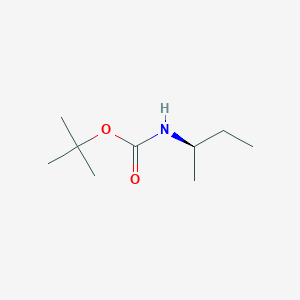

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-APH useful for studying enzyme activity?

A1: 4-APH is particularly useful for visualizing the activity of enzymes like aminopeptidase and γ-glutamyl transpeptidase. When freshly diazotized, 4-APH acts as a coupling agent in enzymatic reactions. When specific substrates are used, the reaction produces azo dyes that are readily osmiophilic, meaning they readily bind to osmium tetroxide []. This property makes these azo dyes visible under electron microscopy. Notably, using 4-APH results in a distinct membranous distribution of the azo dye, indicating the location of enzymatic activity. This membranous localization is attributed to the lipophobic nature of the azo dyes formed with 4-APH, contrasting with the droplet distribution observed with previous methods [].

Q2: How does the structure of 4-APH relate to its inhibitory activity?

A2: 4-APH has been identified as a potential inhibitor of tRNA-guanine transglycosylase (TGT), an enzyme essential for bacterial pathogenicity []. Structural studies using X-ray crystallography have provided insights into how 4-APH interacts with its target. The crystal structure of 4-Aminophthalhydrazide in complex with Zymomonas mobilis TGT showed an inhibition constant in the low micromolar range []. This structural information serves as a basis for further modification of 4-APH to design more potent and specific inhibitors of TGT, paving the way for developing new drugs against shigellosis [].

Q3: Can 4-APH be used in analytical chemistry, and if so, how?

A3: Yes, 4-APH exhibits chemiluminescence in the presence of hydrogen peroxide and a catalyst like copper. This property is exploited to determine trace amounts of copper in biological samples like blood serum [, ]. The intensity of the chemiluminescence is directly proportional to the concentration of copper, allowing for quantitative analysis. This method offers high sensitivity, enabling the determination of copper at concentrations as low as 0.003 micrograms in 1 ml of blood serum [].

Q4: Are there any known alternatives to 4-APH in MALDI MS Imaging?

A4: While 4-APH has been explored as a potential matrix in MALDI MS Imaging, research suggests that its isomer, 3-Aminophthalhydrazide (3-APH, also known as luminol), exhibits superior performance []. Studies have demonstrated that 3-APH provides higher sensitivity, broader molecular coverage, and lower background noise compared to 4-APH and other commonly used MALDI matrixes []. This makes 3-APH a more suitable choice for applications requiring the detection and imaging of a wide range of metabolites in various biological samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)

![[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate](/img/structure/B145641.png)

![(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol](/img/structure/B145643.png)